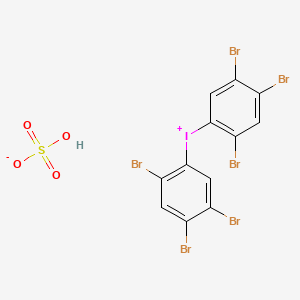
Bis(2,4,5-tribromophenyl)iodonium Hydrogen Sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,4,5-tribromophenyl)iodonium Hydrogen Sulfate is a chemical compound with the molecular formula C12H4Br6I·HO4S⁻. It is known for its use as an intermediate in the synthesis of various polybrominated diphenyl ethers, which are commonly used as flame retardants.
Métodos De Preparación
The synthesis of Bis(2,4,5-tribromophenyl)iodonium Hydrogen Sulfate typically involves the reaction of 2,4,5-tribromophenyl iodide with a suitable oxidizing agent in the presence of sulfuric acid. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.
Análisis De Reacciones Químicas
Bis(2,4,5-tribromophenyl)iodonium Hydrogen Sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can undergo substitution reactions where the iodonium group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Bis(2,4,5-tribromophenyl)iodonium Hydrogen Sulfate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of polybrominated diphenyl ethers, which are important flame retardants.
Biology: It is studied for its potential effects on biological systems, particularly its hepatotoxicity.
Medicine: Research is ongoing to understand its potential impacts on human health, especially during pregnancy.
Industry: It is used in the production of flame retardants for various materials.
Mecanismo De Acción
The mechanism of action of Bis(2,4,5-tribromophenyl)iodonium Hydrogen Sulfate involves its interaction with molecular targets in biological systems. It can disrupt cellular processes by interacting with enzymes and other proteins, leading to hepatotoxic effects. The pathways involved in its action are still under investigation, but it is known to affect liver function and potentially other organs .
Comparación Con Compuestos Similares
Bis(2,4,5-tribromophenyl)iodonium Hydrogen Sulfate is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:
2,2’,4,4’,5,6’-Hexabromodiphenyl ether: Another polybrominated diphenyl ether used as a flame retardant.
2,4,5-Tribromophenyl iodide: A precursor in the synthesis of this compound.
Other iodonium salts: Compounds with similar iodonium groups but different substituents.
These compounds share some chemical properties but differ in their specific applications and reactivity.
Propiedades
Fórmula molecular |
C12H5Br6IO4S |
|---|---|
Peso molecular |
851.6 g/mol |
Nombre IUPAC |
bis(2,4,5-tribromophenyl)iodanium;hydrogen sulfate |
InChI |
InChI=1S/C12H4Br6I.H2O4S/c13-5-1-9(17)11(3-7(5)15)19-12-4-8(16)6(14)2-10(12)18;1-5(2,3)4/h1-4H;(H2,1,2,3,4)/q+1;/p-1 |
Clave InChI |
TYDYINVYCAVHAD-UHFFFAOYSA-M |
SMILES canónico |
C1=C(C(=CC(=C1Br)[I+]C2=C(C=C(C(=C2)Br)Br)Br)Br)Br.OS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


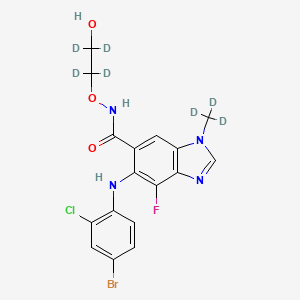
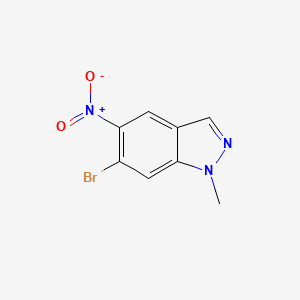
![2-[(2-cyclopropyl-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B13849066.png)

![[(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-2-methylidene-3-oxo-1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13849073.png)
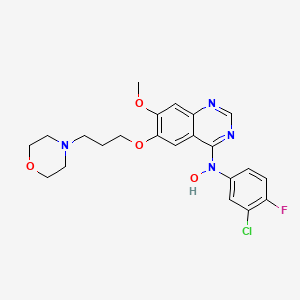
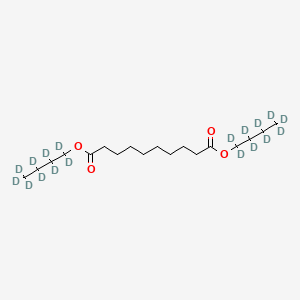
![tert-butyl N-[2-(2-amino-5-chloro-4-methylphenoxy)ethyl]carbamate](/img/structure/B13849099.png)
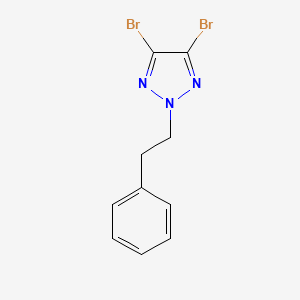
![3-Pyridin-3-ylpyrazolo[1,5-a]pyridine](/img/structure/B13849115.png)
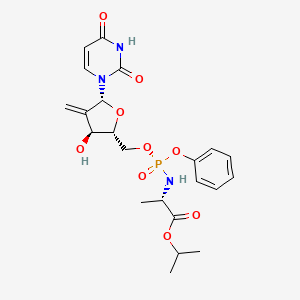
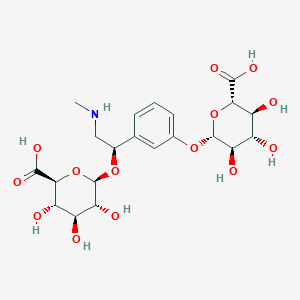
![[(2R)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B13849139.png)
![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-10-[[1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethoxy]methoxyimino]-oxacyclotetradecan-2-one](/img/structure/B13849142.png)
